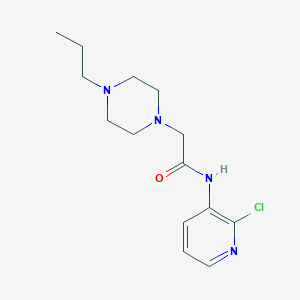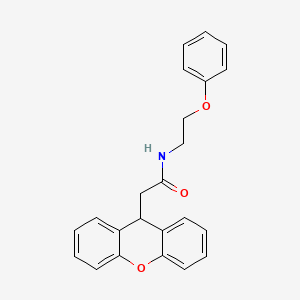
N-(2-chloro-3-pyridinyl)-2-(4-propyl-1-piperazinyl)acetamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to N-(2-chloro-3-pyridinyl)-2-(4-propyl-1-piperazinyl)acetamide often involves multi-step processes, including the use of piperazine and pyridine derivatives as starting materials. For instance, Shibuya et al. (2018) discovered a clinical candidate through molecular design involving the insertion of a piperazine unit, leading to enhanced aqueous solubility and improved oral absorption (Shibuya et al., 2018). Similarly, Chang et al. (2002) described a six-step synthesis starting from α-sulfonyl acetamide to produce 3-aryl-N-n-propyl-piperidines, showcasing the versatility of piperazine derivatives in synthesis (Chang, Chen, & Chang, 2002).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. Ismailova et al. (2014) synthesized a compound and analyzed its structure, revealing interactions between the thiadiazole S atom and the acetamide O atom, which are significant for the molecular conformation (Ismailova et al., 2014).
Chemical Reactions and Properties
Compounds within this chemical space can participate in various chemical reactions, including substitutions and cycloadditions, to yield diverse derivatives with potential pharmacological activities. For example, the work by Klimova et al. (2013) on tautomeric amidines shows the versatility of these compounds in forming mixtures of pyrimidine and piperidone derivatives through reactions with 3-ferrocenylmethylidene-2,4-pentanedione (Klimova et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and melting points, are crucial for the pharmacokinetic profile of these compounds. Shibuya et al. (2018) highlighted the marked enhancement in aqueous solubility achieved through structural modifications, which is critical for oral bioavailability (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a significant role in the therapeutic potential and shelf life of these compounds. Studies such as those by Verma et al. (2017) provide insight into the chemical behavior of similar compounds, including their reactivity towards biological targets and stability under physiological conditions (Verma, Kumar, & Kumar, 2017).
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Mechanism of Action
Acyl-CoACholesterol O-Acyltransferase (ACAT) Inhibitors
Compounds with structural similarities to N-(2-chloro-3-pyridinyl)-2-(4-propyl-1-piperazinyl)acetamide have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. These inhibitors exhibit selectivity for ACAT-1 over ACAT-2 and have shown potential in the treatment of diseases involving ACAT-1 overexpression due to their enhanced aqueous solubility and improved oral absorption, making them clinical candidates for addressing incurable diseases related to cholesterol metabolism and storage (Shibuya et al., 2018).
Acetylcholinesterase (AChE) Inhibitors
Another research application involves the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These compounds have been developed as multifunctional therapeutic agents against Alzheimer's disease, showing significant inhibition of AChE and amyloid β aggregation, which are key pathological features of Alzheimer's disease (Umar et al., 2019).
Chemical Synthesis Processes
Synthesis of Piperazinyl Acetamides
Studies have also detailed practical processes for synthesizing piperazinyl acetamides, starting from piperazine and various chloroacetyl compounds. These processes are significant for the preparation of compounds with potential biological activities, emphasizing the importance of synthetic strategies in the development of new therapeutic agents (Guillaume et al., 2003).
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-(4-propylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O/c1-2-6-18-7-9-19(10-8-18)11-13(20)17-12-4-3-5-16-14(12)15/h3-5H,2,6-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNAVIDRQZIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)-2-(4-propylpiperazin-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4630408.png)


![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)
![N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4630434.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4630440.png)
![2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4630450.png)

![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4630468.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4630506.png)
![N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4630516.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)
